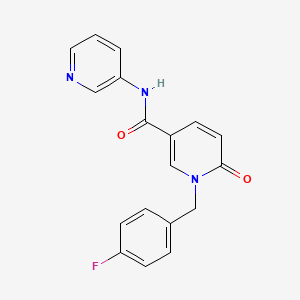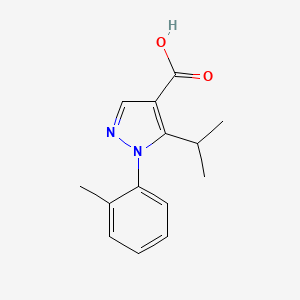
1-(2-methylphenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Methylphenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid, otherwise known as 1-methyl-5-propyl-pyrazole-4-carboxylic acid, is a synthetic compound that has been used in a variety of scientific research applications. It is a white crystalline solid with a melting point of approximately 113°C and a boiling point of approximately 270°C. It is soluble in water, ethanol, and various organic solvents. It has a molecular weight of 214.26 g/mol and a chemical formula of C11H14N2O2.
Scientific Research Applications
Structural and Spectral Analysis
- A study by Viveka et al. (2016) focused on the structural and spectral investigations of a similar compound, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. This research provides insights into the molecular structure and characteristics through experimental and theoretical approaches, including NMR, FT-IR spectroscopy, and X-ray diffraction techniques (Viveka et al., 2016).
Synthesis and Crystal Structure
- Kumarasinghe et al. (2009) discussed the synthesis and crystal structure of a related compound, providing insights into its chemical properties and potential applications in various fields (Kumarasinghe et al., 2009).
Computational Study
- Shen et al. (2012) conducted a computational study on 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester, a compound structurally similar to the one of interest. This study offers valuable data on the molecular structure and properties through density-functional-theory (DFT) calculations (Shen et al., 2012).
Pharmacological Applications
- Almansa et al. (1997) and Penning et al. (1997) provided insights into the pharmacological activities of pyrazole derivatives, which could be relevant for understanding the bioactive potential of "1-(2-methylphenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid" (Almansa et al., 1997), (Penning et al., 1997).
properties
IUPAC Name |
1-(2-methylphenyl)-5-propan-2-ylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-9(2)13-11(14(17)18)8-15-16(13)12-7-5-4-6-10(12)3/h4-9H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPRDDCBAKOHGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(C=N2)C(=O)O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]pyrrolidin-2-one](/img/structure/B2449054.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B2449055.png)
![1-(Pyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-ol](/img/structure/B2449056.png)
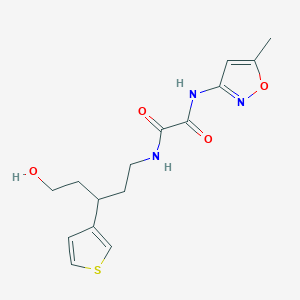
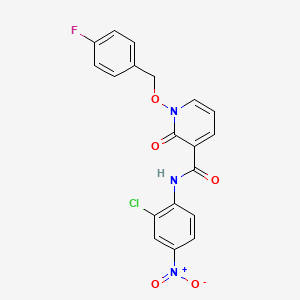
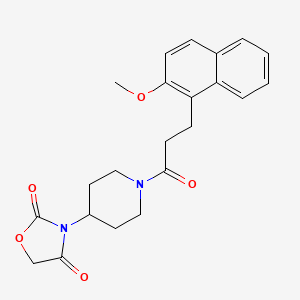
![4-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-phenylpyrrolidin-2-one](/img/structure/B2449063.png)
![4-[bis(2-methylpropyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2449066.png)
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2449067.png)
![2-[(4-Bromophenyl)sulfanyl]-6-(3-chlorophenyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2449068.png)
![N-(3-methoxybenzyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2449069.png)
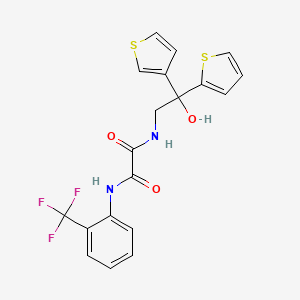
![N-{3'-acetyl-1-[3-(2-chlorophenoxy)propyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide](/img/structure/B2449072.png)
